molecular formula C18H15N3O4S2 B2584759 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 899757-62-1

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2584759
CAS No.: 899757-62-1
M. Wt: 401.46
InChI Key: VLNVRIBKHXQCGR-UHFFFAOYSA-N
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Description

This compound features a benzo[d]isothiazol-1,1-dioxide-3-one core linked via a propanamide bridge to a 4-methylbenzo[d]thiazol-2-yl substituent. Its synthesis likely involves coupling reactions similar to those reported for structurally related sultams and thiazole hybrids .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-11-5-4-7-13-16(11)20-18(26-13)19-15(22)9-10-21-17(23)12-6-2-3-8-14(12)27(21,24)25/h2-8H,9-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNVRIBKHXQCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide" typically involves multi-step organic synthesis procedures. Key steps may include the formation of the benzo[d]isothiazol-dioxido core, followed by the attachment of the methylbenzo[d]thiazole moiety through amide bond formation. Reactions generally employ reagents such as sulfur dioxide donors, acyl chlorides, and base catalysts under controlled temperatures.

Industrial Production Methods

Scaling up the production of this compound requires optimized reaction conditions to maximize yield and purity. Industrial methods might use continuous flow reactors for improved reaction control and efficiency. Solvent systems are carefully chosen to ensure solubility of intermediates and final products, and purification steps like recrystallization or chromatography are implemented to attain high-quality compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Transformation involving oxidizing agents to modify its functional groups.

  • Reduction: : Using reducing agents to potentially alter the oxidation state of specific sites.

  • Substitution: : Nucleophilic or electrophilic substitution reactions to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halides, acid chlorides, alkylating agents.

Major Products

These reactions can lead to various derivatives, often introducing new functional groups or modifying existing ones to explore different chemical properties and reactivities.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure aids in the study of reaction mechanisms and synthetic methodologies.

  • Biology: : Investigated for its potential biological activity, such as antibacterial or antifungal properties due to its heterocyclic components.

  • Medicine: : Studied as a lead compound in drug discovery, particularly targeting specific enzymes or receptors.

  • Industry: : Applied in the creation of specialty chemicals or materials with desired physical or chemical properties.

Mechanism of Action

The precise mechanism of action varies with its application:

  • Molecular Targets: : May interact with specific proteins, enzymes, or DNA sequences.

  • Pathways Involved: : Can affect metabolic pathways, signaling cascades, or genetic expression.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons with Analogues

Structural Analogues

N-(3-Acetylphenyl) Derivative ()
  • Structure : Differs in the substituent (3-acetylphenyl vs. 4-methylbenzo[d]thiazol-2-yl).
  • No direct bioactivity data is provided, but structural similarity suggests shared reactivity .
N-(2,4-Dimethoxyphenyl) Derivative ()
  • Structure : Contains a 2,4-dimethoxyphenyl group.
  • Key Difference: Methoxy groups enhance solubility but may reduce membrane permeability compared to the hydrophobic methylbenzo[d]thiazol. This compound is noted in databases (e.g., ZINC1462417) but lacks explicit activity data .
Saccharin-Derived Sultams ()
  • Examples : 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile (Compound 2) and alkyl acetate derivatives (3a–g).
  • Key Difference : Shorter side chains (e.g., acetonitrile or acetate groups) vs. the propanamide linker. These compounds exhibited moderate anticancer (IC₅₀: 12–45 μM) and anti-inflammatory activities, suggesting the target compound’s extended linker and substituent could enhance target specificity .
Triazolylmethyl Piperazine Hybrids ()
  • Examples : Compounds 12n and 12o incorporate the benzo[d]isothiazol moiety via propyl/pentyl chains into purine-triazole hybrids.
  • Key Difference : Bulkier triazolylmethyl piperazine groups may improve solubility but reduce blood-brain barrier penetration. These hybrids showed anticancer activity in silico, with 12n exhibiting favorable docking scores against kinases .
Anticancer Activity
  • The saccharin-derived sultams () demonstrated dose-dependent cytotoxicity, with IC₅₀ values lower in compounds with longer alkyl chains. The target compound’s 4-methylbenzo[d]thiazol group, being more hydrophobic, may enhance cellular uptake and potency compared to shorter-chain analogues .
  • Triazolylmethyl hybrids () showed promising binding to kinase targets, suggesting the target compound’s benzo[d]thiazol group could similarly interact with hydrophobic enzyme pockets .
Anti-Inflammatory and Antimicrobial Potential
  • Sultams in inhibited COX-2 (50–65% at 10 μM), hinting that the target compound’s propanamide bridge might stabilize interactions with inflammatory mediators .
  • Thiazole-oxadiazole hybrids () displayed antimicrobial activity (MIC: 2–8 μg/mL), implying the benzo[d]thiazol group in the target compound could contribute to similar effects .

Comparative Data Table

Compound Name/ID Structural Feature Bioactivity (If Available) Reference
Target Compound 4-methylbenzo[d]thiazol-2-yl substituent N/A (Theoretical) -
N-(3-Acetylphenyl) analogue 3-acetylphenyl group Not reported
Saccharin-derived Compound 2 Acetonitrile side chain IC₅₀: 35 μM (MCF-7)
Hybrid 12n () Triazolylmethyl piperazine linker Docking score: -9.2 kcal/mol
N-(2,4-Dimethoxyphenyl) derivative Methoxy groups Database entry (no bioactivity)

Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a synthetic organic molecule characterized by its unique structural features, including a benzisothiazole ring and a propanamide functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N5O6S2C_{21}H_{19}N_{5}O_{6}S^{2} with a molecular weight of approximately 501.53 g/mol. The presence of the dioxido and isothiazole moieties suggests that it may exhibit diverse biological interactions, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds related to benzisothiazole derivatives often display significant antimicrobial activity. The sulfonamide nature of this compound suggests potential antibacterial properties, as sulfonamides are known for their efficacy against a variety of bacterial strains. Studies have shown that derivatives of benzisothiazole can inhibit bacterial growth through mechanisms involving the inhibition of folate synthesis pathways.

Anticancer Activity

Preliminary studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from benzisothiazole structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The interaction with specific molecular targets, such as enzymes involved in cancer proliferation, is a key area of investigation .

Ion Channel Modulation

Recent findings suggest that certain derivatives of this compound may act as inhibitors of potassium channels, specifically Kv1.3. This ion channel is implicated in various physiological processes, including immune responses and neuronal excitability. In vitro assays have demonstrated that these compounds can effectively modulate channel activity, which may have therapeutic implications for autoimmune diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : It could bind to cellular receptors, affecting signal transduction pathways.
  • Ion Channel Interaction : As mentioned previously, modulation of ion channels like Kv1.3 plays a crucial role in its biological effects.

Case Studies and Research Findings

StudyFindings
Demonstrated synthesis and characterization of related compounds with significant antimicrobial activity against Gram-positive bacteria.
Identified Kv1.3 inhibition by benzothiazole derivatives with potency comparable to established inhibitors like PAP-1.
Explored the cytotoxic effects on various cancer cell lines, showing promising results in reducing cell viability.

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